(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid
CAS No.: 1902963-37-4
Cat. No.: VC7000369
Molecular Formula: C9H14O3
Molecular Weight: 170.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1902963-37-4 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.208 |
| IUPAC Name | (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 |
| Standard InChI Key | HHKACNPIXDCNTQ-JGVFFNPUSA-N |
| SMILES | C1COCCC1C2CC2C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a cyclopropane ring fused to a tetrahydropyran (oxane) moiety, with a carboxylic acid group at the 1-position of the cyclopropane (Figure 1). The stereochemistry is defined by the (1R,2S) configuration, which imposes spatial constraints that influence its physicochemical properties and interactions with biological targets.
Table 1: Key identifiers of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid
| Property | Value |
|---|---|
| CAS No. | 1902963-37-4 |
| Molecular Formula | |
| Molecular Weight | 170.208 g/mol |
| IUPAC Name | (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid |
| SMILES | C1COCCC1C2CC2C(=O)O |
| InChI Key | HHKACNPIXDCNTQ-JGVFFNPUSA-N |
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which enhances reactivity, while the oxane group contributes to conformational stability through its chair-like structure .
Stereochemical Impact on Reactivity
The (1R,2S) configuration creates a diastereomeric environment that affects nucleophilic and electrophilic attack trajectories. For example, the carboxylic acid group’s spatial orientation relative to the oxane ring modulates hydrogen-bonding interactions, influencing solubility and crystal packing. Comparative studies with fluorinated analogs, such as (1R,2S)-2-fluorocyclopropane-1-carboxylic acid, reveal that substituents at the 2-position alter dipole moments and acidity () .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis typically involves three stages:
-
Cyclopropanation: A [2+1] cycloaddition between a diene and a carbene precursor forms the cyclopropane core.
-
Oxane Ring Installation: Ring-opening of an epoxide or nucleophilic substitution attaches the oxane moiety.
-
Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid.
Representative Reaction Pathway:
Yields range from 45–65%, with purity >95% achieved via recrystallization or chromatography.
Chirality Control
Asymmetric synthesis methods, such as Shiina esterification or enzymatic resolution, are critical for obtaining the (1R,2S) enantiomer. Catalytic systems employing Jacobsen’s chiral salen complexes have demonstrated enantiomeric excess () >90%.
Chemical Reactivity and Derivative Formation
Carboxylic Acid-Driven Reactions
The carboxylic acid group participates in:
-
Esterification: Reaction with alcohols () under acidic conditions yields esters (e.g., methyl ester derivative, ).
-
Amidation: Coupling with amines via EDCI/HOBt forms amides, potential protease inhibitors.
-
Decarboxylation: Thermal decomposition at >200°C generates cyclopropane derivatives with reduced polarity.
Cyclopropane Ring Modifications
The strained cyclopropane ring undergoes:
-
Hydrogenation: Catalytic hydrogenation () cleaves the ring to form a straight-chain alkane.
-
Electrophilic Addition: Reactivity with halogens () produces dihalogenated products .
Emerging Applications in Medicinal Chemistry
Drug Design Scaffolds
The rigid cyclopropane-oxane framework serves as a scaffold for:
-
Protease Inhibitors: Mimics peptide turn structures in HIV-1 protease targets.
-
Neuromodulators: Structural similarity to piperidine-based GABA agonists suggests potential CNS activity.
Biological Activity Profiling
Preliminary assays indicate:
-
IC: 12 µM against SARS-CoV-2 M (molecular docking).
-
LogP: 1.2, balancing hydrophilicity and membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume